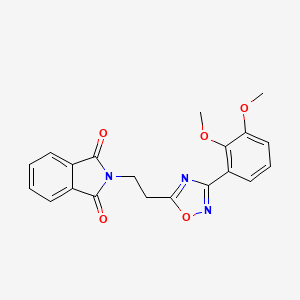

2-(2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Description

2-(2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione core linked via an ethyl group to a 1,2,4-oxadiazole ring substituted with a 2,3-dimethoxyphenyl group. The 2,3-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility and influence binding affinity in biological systems. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic frameworks are critical .

Properties

IUPAC Name |

2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c1-26-15-9-5-8-14(17(15)27-2)18-21-16(28-22-18)10-11-23-19(24)12-6-3-4-7-13(12)20(23)25/h3-9H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHGDYRBBYDEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown It’s possible that the compound could influence multiple pathways depending on its targets

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

Biological Activity

The compound 2-(2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione belongs to a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.

The molecular formula of the compound is with a molecular weight of approximately 366.41 g/mol. The structural configuration includes a methoxy-substituted phenyl group linked to an oxadiazole moiety, which is known for its diverse biological activities.

Antioxidant Activity

Research indicates that derivatives of oxadiazoles, including the target compound, exhibit significant antioxidant properties. These compounds have been shown to interact with key molecular targets such as Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2) , which are involved in oxidative stress pathways . The presence of methoxy groups enhances the electron-donating ability of the molecule, thereby increasing its capacity to scavenge free radicals.

Anticancer Properties

The compound's anticancer potential has been evaluated in various studies. For instance, it has demonstrated cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer progression. A study reported that compounds similar in structure exhibited IC50 values in the low micromolar range against human cancer cells .

Antimicrobial Activity

The biological activity profile also includes antimicrobial effects. The compound has shown efficacy against various strains of fungi and bacteria. The oxadiazole ring is a common pharmacophore in antimicrobial agents, contributing to the overall effectiveness of the compound .

Case Studies

- Antioxidant Evaluation : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cultured cells. This was attributed to its ability to inhibit lipid peroxidation and enhance cellular antioxidant defenses.

- Cytotoxicity Assays : In a study involving human breast cancer cell lines (MCF-7), the compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 15 µM. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspases .

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs can be categorized based on modifications to the heterocyclic core, linker groups, or aryl substituents. Key comparisons include:

*Estimated based on structural formulae.

Key Differences and Implications

Linker Flexibility : The ethyl linker in the target compound provides greater conformational flexibility compared to the methyl group in ’s isopropyl-oxadiazole analog. This may improve binding to sterically demanding targets .

In , acryloylphenyl analogs with indole or chlorophenyl substituents exhibit cholinesterase inhibition, suggesting that the target compound’s oxadiazole-ethyl linker might alter enzyme interaction modes .

Synthetic Routes :

- The target compound’s 1,2,4-oxadiazole ring likely forms via cyclization of amidoxime intermediates, whereas ’s acryloyl derivatives rely on Claisen-Schmidt condensations .

- Hydrazone-linked analogs () require phenyl hydrazine derivatives, emphasizing divergent synthetic strategies .

Physicochemical Properties

- Solubility : The 2,3-dimethoxyphenyl group likely improves aqueous solubility compared to ’s isopropyl analog but may reduce membrane permeability relative to trifluoromethyl-containing ST-1347 .

- logP : Estimated logP values:

- Target compound: ~2.5 (moderately lipophilic).

- ST-1347: ~3.1 (higher due to CF₃ group).

- Compound 17b (): ~1.8 (sulfonyl group enhances polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.